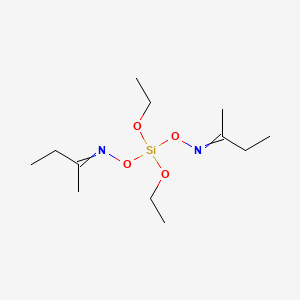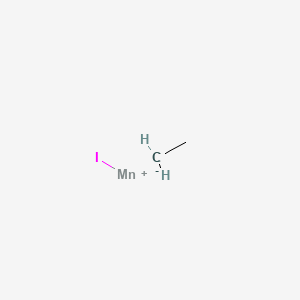
ethane;iodomanganese(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane;iodomanganese(1+) is a compound that combines ethane, a simple alkane, with iodomanganese, a manganese-based compound
Méthodes De Préparation
The synthesis of ethane;iodomanganese(1+) typically involves the reaction of ethane with manganese iodide under specific conditions. The reaction is carried out in a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Analyse Des Réactions Chimiques
Ethane;iodomanganese(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides, while substitution reactions may lead to the formation of different iodoalkanes.
Applications De Recherche Scientifique
Ethane;iodomanganese(1+) has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving manganese metabolism and its effects on biological systems. In medicine, it has potential applications in the development of manganese-based imaging agents for diagnostic purposes. In industry, it can be used in the production of specialized materials and catalysts.
Mécanisme D'action
The mechanism of action of ethane;iodomanganese(1+) involves its interaction with specific molecular targets and pathways. The manganese ion in the compound can participate in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethane;iodomanganese(1+) can be compared with other manganese-based compounds, such as manganese dioxide and manganese sulfate While these compounds share some similarities, such as their manganese content, ethane;iodomanganese(1+) is unique due to its combination with ethane and iodine
Conclusion
Ethane;iodomanganese(1+) is a compound with interesting chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Propriétés
Numéro CAS |
90824-75-2 |
|---|---|
Formule moléculaire |
C2H5IMn |
Poids moléculaire |
210.90 g/mol |
Nom IUPAC |
ethane;iodomanganese(1+) |
InChI |
InChI=1S/C2H5.HI.Mn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JEWAQXZUVNHBJJ-UHFFFAOYSA-M |
SMILES canonique |
C[CH2-].[Mn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

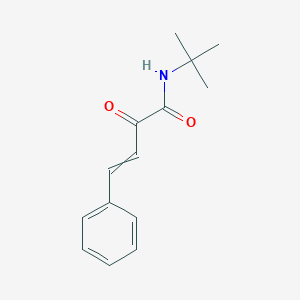
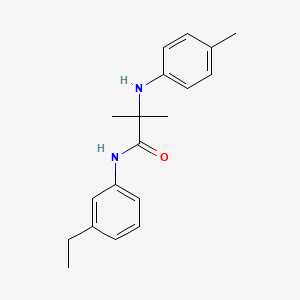
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
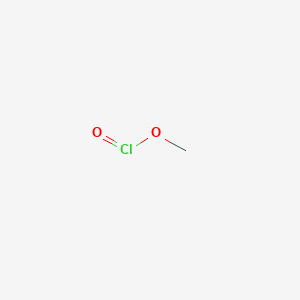
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

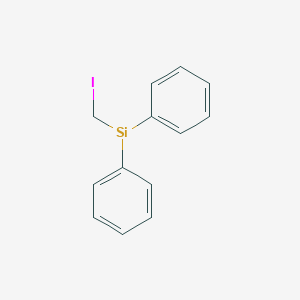

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
